Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate

Description

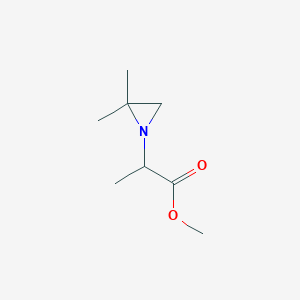

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is a heterocyclic compound featuring an aziridine ring substituted with two methyl groups and a methyl propanoate ester moiety. Aziridines, three-membered nitrogen-containing rings, are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry. This compound’s ester group enhances solubility and modulates reactivity, while the dimethylaziridine substituent influences steric and electronic properties, enabling selective transformations such as ring-opening reactions or polymerization .

Properties

CAS No. |

500797-10-4 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-(2,2-dimethylaziridin-1-yl)propanoate |

InChI |

InChI=1S/C8H15NO2/c1-6(7(10)11-4)9-5-8(9,2)3/h6H,5H2,1-4H3 |

InChI Key |

LTJUSNNEATUASF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1CC1(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate typically involves the reaction of 2,2-dimethylaziridine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the aziridine on the acrylate. The reaction is conducted at room temperature to avoid decomposition of the aziridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve ring-opening.

Major Products Formed

Oxidation: Formation of oxaziridines or other nitrogen heterocycles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of ring-opened products with various functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate plays a significant role in organic synthesis as a building block for more complex molecules. Its aziridine moiety allows it to participate in ring-opening reactions, which are valuable for creating larger cyclic compounds or introducing functional groups into existing structures.

Table 1: Synthetic Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its aziridine structure is known for its biological activity, including antibacterial and anticancer properties.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of aziridine derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines.

Key Findings:

- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer)

- IC50 Values: Approximately 50 nM for A549 cells

- Mechanism: Induction of apoptosis through mitochondrial pathways

Material Science

This compound is also being explored for applications in material science. Its ability to act as a crosslinker makes it valuable in the formulation of polymers and coatings.

Table 2: Material Applications

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate involves its high reactivity due to the strained aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other methyl propanoate derivatives containing nitrogen heterocycles. Key analogues include:

Reactivity and Stability

- Ring Strain and Reactivity : The dimethylaziridine ring in the target compound confers higher reactivity compared to pyridine-containing analogues (). Aziridines undergo ring-opening with nucleophiles (e.g., thiols, amines) or acids, whereas pyridine derivatives (e.g., ) participate in conjugate additions or coordination chemistry due to their aromaticity .

Crystallographic and Physical Properties

- Crystallinity: Pyridine-carboxamido derivatives () form hydrogen-bonded networks in the solid state, enhancing thermal stability. In contrast, dimethylaziridine-propanoate esters may exhibit lower crystallinity due to reduced hydrogen-bonding capacity .

- Solubility : The methyl ester group in all three compounds improves solubility in polar aprotic solvents (e.g., DMF, DMSO). However, pyridine-containing derivatives () show enhanced solubility in aqueous media due to their polar heteroaromatic systems.

Biological Activity

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aziridine derivative characterized by a three-membered nitrogen-containing ring. Its structure can be represented as follows:

The aziridine ring contributes to the compound's reactivity, making it a useful intermediate in various chemical reactions.

Antimicrobial Properties

Aziridine derivatives have been studied for their antimicrobial properties. This compound exhibits activity against certain bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, related aziridine compounds have shown promise in inhibiting bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways.

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This reactivity can lead to the inhibition of key enzymes or disrupt cellular processes critical for bacterial survival.

Synthesis and Evaluation

Research has demonstrated various synthetic routes for obtaining this compound. For instance, one study outlines the use of aziridine synthesis via nucleophilic ring-opening reactions, which can yield high purity products suitable for biological testing .

In a comparative study involving several aziridine derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. The results indicated moderate cytotoxic effects compared to control compounds, suggesting potential as a lead compound for further development .

Table 1: Biological Activity of Related Aziridine Compounds

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LCMS) to confirm molecular weight (e.g., m/z 450 [M+H2O]<sup>+</sup> as in patent data) and high-performance liquid chromatography (HPLC) with optimized retention times (e.g., 0.90 minutes under SQD-FA05 conditions) to assess purity . Pair with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly for the aziridine ring.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Employ stepwise synthesis protocols, such as those used for structurally related aziridine esters (e.g., tert-butyl intermediates in patent applications). Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (20–25°C for aziridine stability) and solvent polarity (e.g., dichloromethane for intermediates) . Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of aziridine-containing esters, and how are they addressed?

- Methodological Answer : The strained aziridine ring may induce disorder in crystal lattices. Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to minimize thermal motion artifacts. For example, refine torsional angles and hydrogen bonding networks, as demonstrated in studies of methyl 2-({6-[(1-methoxy-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridin-2-yl}formamido)-2-methylpropanoate . Apply density functional theory (DFT) to validate bond lengths and angles.

Q. How does the presence of the aziridine ring influence the compound’s stability under varying pH conditions?

- Methodological Answer : The aziridine ring’s basicity makes it prone to hydrolysis under acidic conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-adjusted buffers (pH 1–9). Monitor degradation via HPLC-MS to identify products like propanoic acid derivatives. Reference safety protocols for handling reactive aziridines, including inert atmosphere storage .

Q. How can structural analogs of this compound inform structure-activity relationships (SAR) in agrochemical design?

- Methodological Answer : Compare with methyl propanoate derivatives used as herbicides (e.g., diclofop-methyl). Synthesize analogs with modified aziridine substituents (e.g., trifluoromethyl groups) and evaluate herbicidal activity via bioassays (e.g., inhibition of acetyl-CoA carboxylase). Use LCMS and <sup>19</sup>F NMR to track metabolic pathways in plant models .

Q. How should researchers resolve contradictions in reported biological activities of aziridine derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Validate purity (>98% by GC-MS) and correlate biological data with crystallographically confirmed structures . Cross-reference toxicity studies from pesticide databases to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.